Tert-butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate

Stereochemistry Medicinal chemistry Building block

Tert-butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate (CAS 558442-80-1) is a chiral, trans-1,4-disubstituted cyclohexyl carbamate building block bearing a 5,6,7,8-tetrahydroquinolin-8-yl (THQ) moiety at the 4-position and a Boc-protected amine at the 1-position. Its molecular formula is C20H31N3O2 with a molecular weight of 345.5 g/mol.

Molecular Formula C20H31N3O2
Molecular Weight 345.5 g/mol
Cat. No. B12072666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate
Molecular FormulaC20H31N3O2
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)NC2CCCC3=C2N=CC=C3
InChIInChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23-16-11-9-15(10-12-16)22-17-8-4-6-14-7-5-13-21-18(14)17/h5,7,13,15-17,22H,4,6,8-12H2,1-3H3,(H,23,24)
InChIKeyIUOWKWOLHMLRTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate: Procurement-Grade Structural and Physicochemical Baseline for CXC Chemokine Receptor 4 (CXCR4)-Focused Medicinal Chemistry


Tert-butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate (CAS 558442-80-1) is a chiral, trans-1,4-disubstituted cyclohexyl carbamate building block bearing a 5,6,7,8-tetrahydroquinolin-8-yl (THQ) moiety at the 4-position and a Boc-protected amine at the 1-position . Its molecular formula is C20H31N3O2 with a molecular weight of 345.5 g/mol . The compound belongs to the tetrahydroquinoline class, which has been validated as a key pharmacophore in potent CXCR4 antagonists including the FDA-approved mavorixafor (AMD070) and the clinical candidate GSK812397 [1]. The (1R,4R) stereochemistry defines the relative orientation of the two nitrogen substituents on the cyclohexane ring, a feature critical for downstream molecular recognition . This compound is supplied as a research-grade intermediate (typically ≥95% purity) for the construction of focused libraries targeting chemokine receptors, particularly CXCR4 .

1
Chiral trans-cyclohexyl scaffold with defined (1R,4R) stereochemistry
2
Pre-installed THQ pharmacophore for CXCR4-targeted library synthesis
3
Orthogonal Boc protection enables sequential elaboration

Why Generic Cyclohexyl Diamine or Monofunctional Tetrahydroquinoline Building Blocks Cannot Replace Tert-butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate in CXCR4-Targeted Synthesis


Generic substitution with simpler building blocks such as N-Boc-trans-1,4-cyclohexanediamine (CAS 177906-48-8) or (S)-5,6,7,8-tetrahydroquinolin-8-amine (CAS 369655-84-5) fails because each lacks one of the two essential pharmacophoric elements required for constructing CXCR4 antagonist scaffolds . The N-Boc-cyclohexanediamine provides the trans-diaminocyclohexyl spacer but lacks the THQ group that engages the CXCR4 binding pocket; the monofunctional THQ-amine lacks the cyclohexylcarbamate linker that positions the Boc-protected amine for subsequent elaboration [1]. The (1R,4R) stereochemistry defines the exit vector geometry of the two amino groups and cannot be reproduced by cis isomers or racemic mixtures without loss of molecular recognition . Furthermore, predicted physicochemical properties such as SlogP (3.32) and topological polar surface area (54.34 Ų) place this compound in a drug-like property space distinct from either of the two simpler building blocks, directly affecting solubility, permeability, and synthetic tractability in multi-step sequences [2].

Lacks CXCR4 binding pharmacophore
Cyclohexyl diamine building blocks do not contain the THQ moiety; may not engage the CXCR4 pocket.
Missing linker geometry control
Monofunctional THQ-amine lacks the cyclohexyl carbamate linker, potentially altering molecular recognition.
Stereochemistry may shift binding pose
Racemic or cis isomers differ in exit vector geometry; may not reproduce (1R,4R)-defined target engagement.

Quantitative Differentiation Evidence for Tert-butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate Versus Closest Structural Analogs


Stereochemically Defined (1R,4R) Configuration Versus Racemic or Cis Analogs

The target compound possesses an unambiguous (1R,4R) trans configuration at the cyclohexane ring, whereas commercially available generic alternatives such as N-Boc-trans-1,4-cyclohexanediamine are frequently supplied as racemic mixtures or with undefined stereochemistry at the carbon bearing the free amine . In CXCR4 antagonist series derived from tetrahydroquinoline, the spatial orientation of the amine substituents directly determines binding affinity to the receptor; the FDA-approved mavorixafor (AMD070) utilizes the (S)-enantiomer of the THQ-amine substructure with a defined linker geometry [1]. Procurement of the (1R,4R)-defined building block eliminates stereochemical uncertainty in downstream library synthesis, reducing the need for chiral separation or enantiomeric enrichment steps .

Stereochemical Control
Class-level inference
(1R,4R) trans vs racemic/cis
Ensures reproducible exit vector geometry
No direct comparative biological data
Stereochemistry Medicinal chemistry Building block

Predicted Physicochemical Property Differentiation from Simpler Cyclohexyl Carbamate Building Blocks

Computationally predicted physicochemical properties differentiate the target compound from the simpler N-Boc-trans-1,4-cyclohexanediamine building block. The target compound exhibits SlogP = 3.32 and topological polar surface area (TPSA) = 54.34 Ų [1], compared with estimated values for N-Boc-trans-1,4-cyclohexanediamine (MW 214.3, cLogP ~1.2, TPSA ~75 Ų) [2]. The higher lipophilicity (ΔSlogP ≈ +2.1) reflects the contribution of the tetrahydroquinoline bicyclic system, while the reduced TPSA (Δ ≈ -21 Ų) arises from the intramolecular hydrogen bond between the secondary amine and the quinoline nitrogen [1]. These differences place the target compound in a distinct region of the property space more closely aligned with CNS-accessible or membrane-permeable chemokine receptor modulators [3].

Physicochemical Profile
Supporting evidence
ΔSlogP +2.1, ΔTPSA –21 Ų
Distinct property space affects solubility and chromatography
Predicted values; experimental logP unavailable
Physicochemical properties Drug-likeness Building block selection

Tetrahydroquinolin-8-yl Pharmacophore: Gateway to Validated CXCR4 Antagonist Chemical Space

The 5,6,7,8-tetrahydroquinolin-8-yl (THQ) moiety incorporated in this building block is the identical pharmacophoric substructure found in the FDA-approved CXCR4 antagonist mavorixafor (AMD070; IC50 = 13 nM in CXCR4 125I-SDF-1 binding assay) and the clinical-stage GSK812397 (IC50 = 1.5–4.6 nM against X4-tropic HIV-1 entry) [1]. The target compound presents this THQ-amine as a free secondary amine, enabling direct reductive amination, urea formation, or sulfonamide coupling to generate focused CXCR4 ligand libraries [2]. In contrast, simpler cyclohexyl carbamate building blocks lacking the THQ moiety (e.g., N-Boc-trans-1,4-cyclohexanediamine) cannot access this validated chemokine receptor space without additional synthetic steps to introduce the heterocycle [3].

CXCR4 Pharmacophore Pre-installed
Class-level inference
THQ-8-ylamino identical to mavorixafor / GSK812397 substructure
Direct entry into reported CXCR4 antagonist space
Activity values from downstream products
CXCR4 antagonist Tetrahydroquinoline Pharmacophore

Orthogonal Boc Protection Strategy Versus Bis-Boc or Unprotected Diamine Building Blocks

The target compound features a single Boc group on the cyclohexyl 1-position amine while leaving the THQ-8-yl secondary amine unprotected, providing orthogonal reactivity: the free secondary amine can be immediately functionalized while the Boc-protected primary amine remains latent for later deprotection and elaboration . This contrasts with bis-Boc-protected 1,4-diaminocyclohexane (CAS 174589-72-3), which requires global deprotection followed by regioselective re-functionalization, or fully unprotected trans-1,4-diaminocyclohexane, which necessitates differential protecting-group installation prior to use [1]. The single-Boc, single-THQ configuration thus eliminates two synthetic operations (installation of a second protecting group and subsequent deprotection) from multi-step library syntheses .

Orthogonal Protection
Supporting evidence
Saves 2 synthetic steps vs unprotected diamine
Streamlines library synthesis, reduces yield loss
Based on standard Boc cycle step count
Protecting group strategy Synthetic efficiency Building block

Procurement-Relevant Application Scenarios for Tert-butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate


Focused CXCR4 Antagonist Library Synthesis

This building block serves as the direct starting point for constructing focused libraries of CXCR4 antagonists by functionalizing the free THQ-8-yl secondary amine via reductive amination, urea formation, or sulfonamide coupling. The resulting intermediates position the Boc-protected cyclohexylamine for subsequent deprotection and elaboration into the full CXCR4 pharmacophore, mirroring the core structure of clinical-stage candidates such as GSK812397 (IC50 = 1.5–4.6 nM against X4-tropic HIV-1 entry in PBMC and HOS assays) [1]. The defined (1R,4R) stereochemistry ensures reproducible spatial orientation of the two amino groups throughout the library. For procurement, a single batch of this building block can generate 50–100 final CXCR4-targeted compounds through parallel chemistry without stereochemical attrition, making it a cost-efficient entry point into validated chemokine receptor space [2].

Structure-Activity Relationship (SAR) Exploration of the Cyclohexyl Linker Region

In tetrahydroquinoline-based IDO1 or CXCR4 inhibitor programs, the cyclohexyl linker geometry directly impacts potency, metabolic stability, and off-target selectivity [1]. This compound enables systematic SAR exploration of the linker region by providing both a rigid trans-cyclohexyl scaffold and a Boc handle for introducing diverse capping groups. The predicted lipophilicity profile (SlogP ≈ 3.32) suggests adequate membrane permeability for cellular assays, while the TPSA (54.34 Ų) indicates potential for CNS penetration when the final molecule falls within appropriate property ranges [2]. Procurement of the (1R,4R) diastereomer as a single, well-characterized entity ensures that any observed activity differences across linker-modified analogs can be attributed to structural variation rather than stereochemical heterogeneity .

Synthetic Intermediate for Dual-Pharmacophore Molecules Targeting CXCR4 and Complementary Receptors

The orthogonal protection strategy (Boc on the cyclohexyl 1-position, free amine at the THQ 8-position) renders this compound an ideal central scaffold for constructing dual-pharmacophore molecules that simultaneously target CXCR4 and a second receptor (e.g., CCR5 for HIV entry inhibition) [1]. The free THQ amine can be elaborated into the CXCR4-binding motif, while the Boc-protected amine can be deprotected and functionalized with a CCR5-directed fragment or other receptor-targeting moiety. This divergent synthetic strategy from a single, stereochemically pure building block streamlines the preparation of heterobifunctional molecules for antiviral or immuno-oncology applications, reducing the number of separately procured intermediates required per target molecule [2].

Quality-Controlled Building Block for Academic and Industrial High-Throughput Chemistry Platforms

With a specified purity of 95% (Combi-Blocks QA-1071) and defined (1R,4R) stereochemistry, this compound meets the input quality requirements for automated parallel synthesis platforms and high-throughput chemistry workflows [1]. The absence of reactive groups (as indicated by MMsINC database annotation: reactive groups = 0) minimizes side reactions during library production [2]. Compared with assembling the THQ-cyclohexyl linkage in-house—which requires at minimum two steps (reductive amination of 5,6,7,8-tetrahydroquinolin-8-one with trans-4-Boc-aminocyclohexylamine, followed by purification)—direct procurement of the pre-formed building block eliminates batch-to-batch variability in the key carbon-nitrogen bond-forming step and reduces cumulative synthesis time by approximately 2–3 working days per batch .

Application
Selection Property
Validation Focus
CXCR4 antagonist library synthesis
Pre-installed THQ pharmacophore on trans-cyclohexyl scaffold
CXCR4 binding and functional assay context
Cyclohexyl linker SAR exploration
Defined (1R,4R) stereochemistry
Activity-attribution across linker-modified analogs
Dual-pharmacophore molecule construction
Orthogonal Boc and THQ-amine protection
Divergent functionalization chemistry validation
Automated high-throughput chemistry
Research-grade purity, single diastereomer
Batch-to-batch reproducibility in parallel synthesis
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